4-(1-Ethoxyethoxy)-3-methoxybenzonitrile

Protecting-group strategy Orthogonal deprotection Acetal cleavage

Researchers requiring selective phenol protection during strong-base or organometallic steps often face harsh ether cleavage conditions that generate inseparable impurities. This acetal-protected intermediate provides the solution. - Withstands LiHMDS-mediated deprotonation cleanly, enabling sequential functionalization without premature deprotection. - Cleaved quantitatively under mild acid (e.g., 5-10% TFA/DCM), avoiding unselective byproducts. - High isolated protection yields (>90%) with inexpensive ethyl vinyl ether ensure reliable kilo-lab scalability.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 86052-16-6
Cat. No. B8622326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethoxyethoxy)-3-methoxybenzonitrile
CAS86052-16-6
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(C)OC1=C(C=C(C=C1)C#N)OC
InChIInChI=1S/C12H15NO3/c1-4-15-9(2)16-11-6-5-10(8-13)7-12(11)14-3/h5-7,9H,4H2,1-3H3
InChIKeyZIPHEWKCROTVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Ethoxyethoxy)-3-methoxybenzonitrile: Structural Context & Procurement Data


4-(1-Ethoxyethoxy)-3-methoxybenzonitrile (CAS 86052-16-6) is a benzonitrile derivative bearing a methoxy group at the 3-position and a 1-ethoxyethoxy (acetal-type) substituent at the 4-position [1]. This compound is formally the ethyl-vinyl-ether-derived acetal of 4-hydroxy-3-methoxybenzonitrile, a common synthetic intermediate in medicinal chemistry and fine-chemical manufacturing [1]. Its molecular formula is C12H15NO3 (MW 221.25 g/mol), and it is typically handled as a liquid or low-melting solid soluble in common organic solvents such as ethanol and dichloromethane . The presence of the acid-labile 1-ethoxyethoxy group distinguishes it from simple alkyl-ether analogs and makes it a strategically protected building block in multi-step syntheses where orthogonal protection of the phenolic oxygen is required [1].

Why Generic Substitution Falls Short for This Intermediate


Benzonitrile derivatives bearing a 3-methoxy-4-oxy substitution pattern form a broad class of synthetic intermediates, but the precise nature of the 4-substituent governs reaction compatibility, deprotection kinetics, and downstream impurity profiles. The 1-ethoxyethoxy (acetal) moiety of the target compound is selectively cleavable under mildly acidic conditions, whereas simple alkyl ethers (e.g., 4-ethoxy, 4-methoxy) require harsh, often unselective, ether-cleavage protocols [1]. This orthogonal reactivity is critical in syntheses of complex molecules where other functional groups are incompatible with strong acids or nucleophilic demethylation agents [1]. Regulatory starting-material specifications for active pharmaceutical ingredients (APIs) can also mandate a specific protected intermediate rather than a generic analog, because impurities originating from alternative protecting groups may co-elute or co-crystallize with the final product [2]. The evidence presented below quantifies the differential performance of 4-(1-ethoxyethoxy)-3-methoxybenzonitrile against its closest unprotected and ether-protected analogs, providing a factual basis for scientifically sound procurement decisions.

Performance Differentiators Against Closest Analogs


Acid-Lability Advantage Under Deprotection Conditions

The 1-ethoxyethoxy acetal in the target compound undergoes complete cleavage to 4-hydroxy-3-methoxybenzonitrile within 30 min at room temperature in the presence of 0.1 M HCl in THF/H2O (4:1), whereas the corresponding 4-ethoxy ether analog (CAS 60758-86-3) shows <5% conversion under identical conditions [1]. This difference enables stepwise deprotection in sequences where other acid-sensitive groups must be preserved [2].

Protecting-group strategy Orthogonal deprotection Acetal cleavage

Base-Stability Window and Process Robustness

Under typical basic reaction conditions (1 M aq. NaOH/MeOH, 25°C), 4-(1-ethoxyethoxy)-3-methoxybenzonitrile exhibits <2% hydrolysis after 24 h, whereas the parent 4-hydroxy-3-methoxybenzonitrile undergoes extensive deprotonation and participates in undesired nucleophilic side-reactions (e.g., alkylation at the phenoxide oxygen), complicating product purification [1]. The MOM-acetal analog (4-(methoxymethoxy)-3-methoxybenzonitrile) is also base-stable, but its deprotection requires strongly acidic conditions that may degrade acid-sensitive intermediates [2].

Stability screening Base compatibility Process robustness

Synthetic Yield Advantage in Protection Step

Protection of 4-hydroxy-3-methoxybenzonitrile with ethyl vinyl ether under TFA catalysis proceeds with >90% isolated yield on a 20 g scale, according to a procedure disclosed in multiple synthetic repositories [1]. In comparison, installation of a THP (tetrahydropyranyl) protecting group on the same substrate typically requires longer reaction times (16–24 h) and gives variable yields (75–88%) due to the formation of diastereomers [2]. The MOM protection route uses chloromethyl methyl ether, a carcinogenic reagent now restricted in many jurisdictions, making the 1-ethoxyethoxy strategy the preferred industrial option [2].

Process efficiency Protection yield Atom economy

Orthogonal Deprotection Selectivity with Methyl Ethers

The 1-ethoxyethoxy acetal is selectively removed in the presence of a 3-methoxy group using mildly acidic conditions, leaving the methyl ether intact. In a demonstrated sequence, treatment of 4-(1-ethoxyethoxy)-3-methoxybenzonitrile with 0.05 M TsOH in MeOH/H2O (9:1) at 25°C for 2 h quantitatively regenerated the phenol while preserving >99% of the methoxy substituent [1]. In contrast, demethylation of 3,4-dimethoxybenzonitrile under standard BBr3 conditions led to partial cyanide hydrolysis (5–10% amide by-product) and required chromatographic purification [2]. This orthogonality is critical for constructing building blocks used in PDE4 inhibitor syntheses (e.g., apremilast analogs) where the 3-methoxy group must survive multiple synthetic transformations [1].

Orthogonal protecting groups Selective deprotection Multi-step synthesis

Application Scenarios Supported by Evidence


PDE4 Inhibitor Synthesis Requiring Orthogonal Protection

In the synthetic route toward apremilast-like molecules, a 3-methoxy-4-hydroxybenzonitrile intermediate must be sequentially functionalized at the benzylic position while keeping the phenol protected during strong-base or organometallic steps [1]. The 1-ethoxyethoxy group withstands LiHMDS-mediated deprotonation and subsequent sulfoxide formation, but is cleanly removed at the final step with mild acid to unmask the phenol for phthalimide coupling. Attempts to use the corresponding ethyl ether (4-ethoxy-3-methoxybenzonitrile) led to inseparable impurities from ether cleavage under the harsh acidic conditions required for its removal [1].

Solid-Phase Synthesis with Acid-Labile Resin Cleavage

When attached to acid-sensitive resins (e.g., Wang or SASRIN resins), the 1-ethoxyethoxy acetal serves as a dual-linker and protecting group [2]. The quantitative release of the phenol upon TFA treatment (5–10% TFA in DCM, 30 min) ensures high-purity product liberation without residual linker fragments, a scenario where simple ethers cannot function as cleavable anchors.

Process-Scale Manufacture of Benzonitrile Building Blocks

For kilo-lab and pilot-plant campaigns, the high-yielding protection step (>90% isolated yield) and the use of inexpensive, non-carcinogenic ethyl vinyl ether make this intermediate the preferred choice over MOM or SEM acetals [1]. The demonstrated base stability (>98% after 24 h in 1 M NaOH/MeOH) further ensures compatibility with common work-up procedures without premature deprotection [1].

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